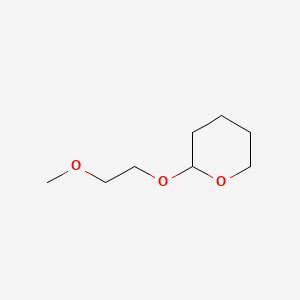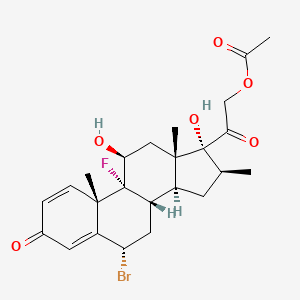
6alpha-Bromobetamethasone 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Bromobetamethasone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H30BrFO6 and a molecular weight of 513.394 g/mol . It is a derivative of betamethasone, characterized by the presence of a bromine atom at the 6alpha position and an acetate group at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone 21-Acetate typically involves the bromination of betamethasone at the 6alpha position, followed by acetylation at the 21 position. The bromination is often carried out using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include controlled temperature and time to ensure selective bromination without affecting other functional groups.
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves multiple steps, including microbial transformation, chemical modifications, and enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: 6alpha-Bromobetamethasone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Pyridine hydrobromide perbromide for bromination.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of betamethasone, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6alpha-Bromobetamethasone 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mecanismo De Acción
The mechanism of action of 6alpha-Bromobetamethasone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of anti-inflammatory genes and inhibits the expression of pro-inflammatory genes . This results in the suppression of inflammatory responses and immune system modulation. Key molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are involved in the inflammatory pathway .
Comparación Con Compuestos Similares
Betamethasone: The parent compound, lacking the bromine atom at the 6alpha position.
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different structural modifications.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and side effect profile.
Uniqueness: 6alpha-Bromobetamethasone 21-Acetate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound, betamethasone .
Propiedades
Fórmula molecular |
C24H30BrFO6 |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
WCBHORKWCUQBTR-RYRQIHONSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Br |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
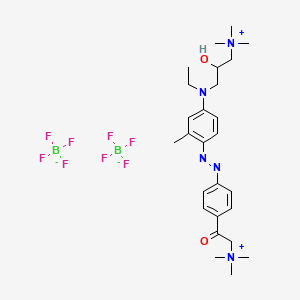
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

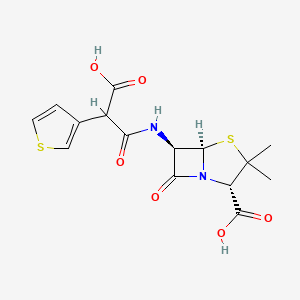

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)

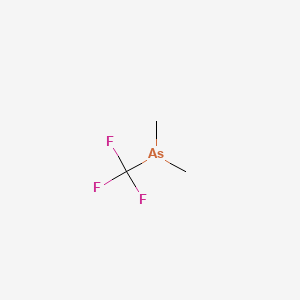
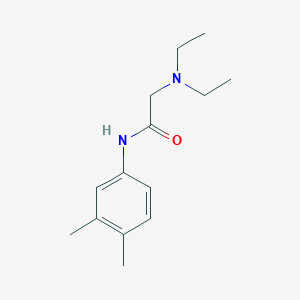
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
